Lacidipine Monomethyl Ester is a derivative of Lacidipine, which is a well-known calcium channel blocker used primarily in the treatment of hypertension. This compound is characterized by its unique chemical structure and has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The chemical identifier for Lacidipine Monomethyl Ester is 103890-81-9.
Lacidipine Monomethyl Ester can be synthesized from Lacidipine through a process involving methanol. This transformation allows for the modification of Lacidipine's properties, potentially enhancing its therapeutic efficacy and application scope in clinical settings.
Lacidipine Monomethyl Ester falls under the category of 1,4-dihydropyridine derivatives. These compounds are recognized for their role as calcium channel blockers, which inhibit the influx of calcium ions into cells, particularly in vascular smooth muscle and cardiac tissue. This mechanism is crucial in managing cardiovascular diseases .
The synthesis of Lacidipine Monomethyl Ester typically involves the esterification of Lacidipine with methanol. The reaction conditions are critical for ensuring high yield and purity. A common synthetic route includes:
The reaction can be monitored using techniques such as high-performance liquid chromatography to assess the conversion of Lacidipine to its monomethyl ester form. The purity and identity of the product can be verified through spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry .
Lacidipine Monomethyl Ester has a complex molecular structure characterized by a dihydropyridine ring system. The specific arrangement of atoms contributes to its pharmacological activity.
Lacidipine Monomethyl Ester can participate in various chemical reactions typical of ester compounds:
The primary mechanism by which Lacidipine Monomethyl Ester exerts its pharmacological effects is through the inhibition of voltage-dependent L-type calcium channels.
This mechanism is crucial in treating conditions like hypertension, where excessive calcium influx can lead to increased vascular resistance .
Relevant data from studies indicate that the compound maintains its integrity during standard handling procedures but requires careful storage to prevent degradation .
Lacidipine Monomethyl Ester has several scientific uses:
Lacidipine Monomethyl Ester (LMME) is a key intermediate and metabolite of the calcium channel blocker Lacidipine. Its systematic name is Diethyl 1-methyl 4-[2-[(E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reflecting the replacement of one ethyl ester group with a methyl ester. The molecular formula is C₂₅H₃₀D₃NO₆ for its deuterated variant (d3), with a molecular weight of 444.54 g/mol [1]. Structurally, LMME retains the dihydropyridine (DHP) core and the characteristic (E)-configured propenyl linker at the phenyl C4 position, identical to Lacidipine. However, the ester group at position 3 or 5 of the DHP ring is methyl-substituted instead of ethyl, introducing distinct steric and electronic properties [1] [3].
Isomeric differentiation centers on the positional isomerism of the methyl ester. Nuclear Magnetic Resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for distinguishing between the 3-methyl-5-ethyl and 3-ethyl-5-methyl isomers. Key discriminators include:
Table 1: Key Spectral Signatures for Lacidipine Monomethyl Ester
Technique | Characteristic Feature | Isomeric Differentiation |
---|---|---|
¹H NMR | Methyl ester singlet: δ 3.65 ppm | Position of methyl group (C3 vs. C5) |
¹³C NMR | Carbonyl signals: δ 172.0 (methyl), 173.5 (ethyl) | Confirms mixed ester identity |
HRMS (ESI+) | m/z 444.54 [M+H]⁺ (for C₂₅H₃₀NO₆) | Molecular ion confirmation |
HPLC (C18) | Retention time: ~8.2 min (methanol:water = 70:30) | Shorter RT than diethyl analog (9.0 min) |
LMME is primarily synthesized via controlled hydrolysis or transesterification of Lacidipine, leveraging the differential reactivity of its ester groups:
Route 1: Selective DemethylationLacidipine undergoes partial demethylation using hydrolytic enzymes (e.g., esterases) or alkaline reagents (e.g., LiOH/MeOH:H₂O). Optimization focuses on:
Route 2: Stepwise EsterificationAn alternative path involves condensing the dihydropyridine precursor 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid with methyl and ethyl alcohols sequentially. Key parameters include:
Table 2: Synthesis Efficiency Comparison
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Partial Hydrolysis | 78–85 | >95 | Fewer steps; scalable |
Stepwise Esterification | 65–72 | >98 | Better regiocontrol |
Deuterated LMME (LMME-d3) is synthesized using CD₃I during esterification, confirmed via MS fragmentation patterns [1].
LMME’s properties bridge the gap between hydrophilic Lacidipine diacid and highly lipophilic Lacidipine:
Table 3: Physicochemical Properties of LMME vs. Lacidipine
Property | LMME | Lacidipine |
---|---|---|
logP (octanol/water) | 5.2 ± 0.3 | 6.0 ± 0.4 |
Water Solubility | <0.01 mg/mL | <0.005 mg/mL |
Melting Point | 170–174°C (decomp.) | 174–175°C |
pH Stability (t₁/₂) | pH 7: 24 h; pH 9: 0.5 h | pH 7: 48 h; pH 9: 2 h |
LMME diverges from Lacidipine in three key aspects:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0